molecular formula C20H12NO5- B11075944 2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate

2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate

Cat. No.: B11075944
M. Wt: 346.3 g/mol
InChI Key: ZTTIIKMTACQVIC-UHFFFAOYSA-M
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Description

2-[7-(Methoxycarbonyl)-4-oxo-1,4-dihydro-2-quinolinyl]-1-oxo-1H-inden-3-olate is a complex organic compound with a unique structure that includes both quinoline and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Methoxycarbonyl)-4-oxo-1,4-dihydro-2-quinolinyl]-1-oxo-1H-inden-3-olate typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with an indene derivative under specific reaction conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature and time are critical factors that need to be optimized to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[7-(Methoxycarbonyl)-4-oxo-1,4-dihydro-2-quinolinyl]-1-oxo-1H-inden-3-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or indene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: DMF, DCM, ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-quinone derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2-[7-(Methoxycarbonyl)-4-oxo-1,4-dihydro-2-quinolinyl]-1-oxo-1H-inden-3-olate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[7-(Methoxycarbonyl)-4-oxo-1,4-dihydro-2-quinolinyl]-1-oxo-1H-inden-3-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Methoxycarbonyl)-4-oxo-1,4-dihydro-2-quinolinyl]-1-oxo-1H-inden-3-olate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of quinoline and indene moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H12NO5-

Molecular Weight

346.3 g/mol

IUPAC Name

2-(7-methoxycarbonyl-4-oxo-1H-quinolin-2-yl)-3-oxoinden-1-olate

InChI

InChI=1S/C20H13NO5/c1-26-20(25)10-6-7-13-14(8-10)21-15(9-16(13)22)17-18(23)11-4-2-3-5-12(11)19(17)24/h2-9,23H,1H3,(H,21,22)/p-1

InChI Key

ZTTIIKMTACQVIC-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=C(C4=CC=CC=C4C3=O)[O-]

Origin of Product

United States

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